An In-depth Technical Guide to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine (CAS: 252944-01-7)
An In-depth Technical Guide to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine (CAS: 252944-01-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, with the Chemical Abstracts Service (CAS) number 252944-01-7, is a substituted nitropyridine derivative. This class of compounds is of significant interest in medicinal and agricultural chemistry due to the diverse biological activities exhibited by nitropyridine-containing molecules. This technical guide provides a comprehensive overview of the available information on N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine, focusing on its chemical properties and its role as a key synthetic intermediate.
Chemical and Physical Properties
A summary of the known physicochemical properties of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 252944-01-7 | N/A |
| Molecular Formula | C₇H₁₁N₅O₂ | N/A |
| Molecular Weight | 197.2 g/mol | N/A |
| Appearance | White, yellow or orange crystalline powder | N/A |
| Predicted Boiling Point | 455.4 ± 45.0 °C | N/A |
| Predicted Density | 1.445 ± 0.06 g/cm³ | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage Conditions | 2-8°C, protect from light | N/A |
Synthesis and Application as a Chemical Intermediate
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules. Its chemical structure, featuring multiple reactive sites—specifically the amino and nitro groups on the pyridine ring and the primary amine on the ethyl side chain—makes it a valuable building block for creating diverse chemical libraries for drug discovery and agrochemical development.
The general workflow for utilizing this intermediate in a synthetic chemistry context is outlined in the diagram below.
Due to the proprietary nature of many drug discovery and development programs, detailed experimental protocols for the synthesis of specific final products derived from this intermediate are not publicly available. Researchers would typically devise synthetic strategies based on the desired target molecule, employing standard organic chemistry reactions to modify the functional groups of the starting material.
Biological Activity and Mechanism of Action
As of the date of this guide, there is a notable absence of publicly available data on the specific biological activity, mechanism of action, or associated signaling pathways for N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine itself. Its primary role appears to be that of a precursor in the synthesis of other compounds which are then subjected to biological screening.
The broader class of nitropyridine derivatives has been shown to exhibit a wide range of biological activities, including but not limited to:
-
Antimicrobial
-
Antiviral
-
Anticancer
-
Anti-inflammatory
The biological effects of nitropyridines are often attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's interaction with biological targets. However, without specific studies on N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine or its direct derivatives, any discussion of its pharmacological profile would be speculative.
The logical relationship for investigating the potential of this compound in a drug discovery context is illustrated in the following diagram.
Conclusion and Future Directions
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a commercially available chemical intermediate with potential applications in the synthesis of novel pharmaceuticals and agrochemicals. While its fundamental chemical and physical properties are known, a significant gap exists in the public domain regarding its specific biological activities and pharmacological profile.
Future research efforts could focus on the synthesis of a focused library of derivatives from this starting material, followed by systematic screening against a panel of biological targets. Such studies would be instrumental in elucidating the potential therapeutic or agricultural applications of compounds derived from this versatile nitropyridine building block. For researchers in drug discovery and development, this compound represents a starting point for the exploration of new chemical space in the quest for novel bioactive agents.
